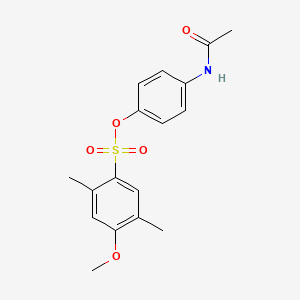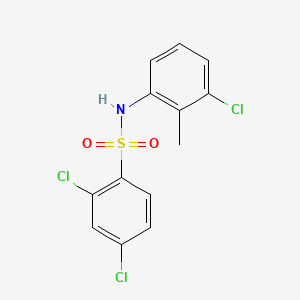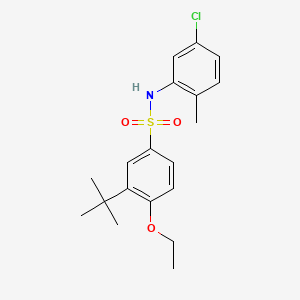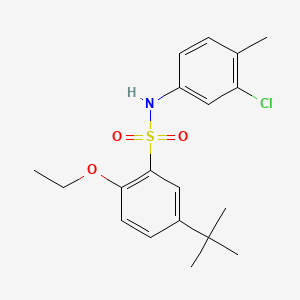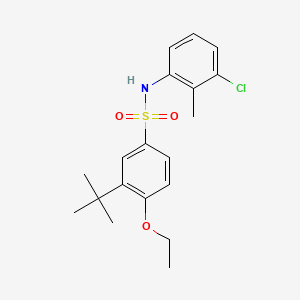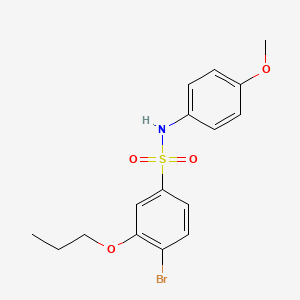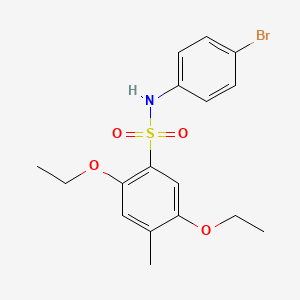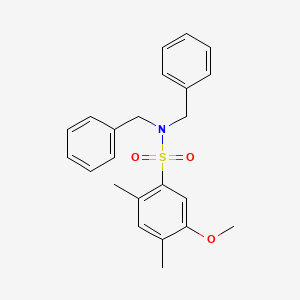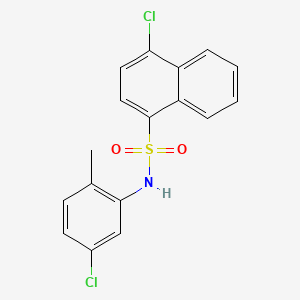
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide, also known as TAK-715, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. TAK-715 has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research.
Mecanismo De Acción
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide works by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for many of the symptoms associated with inflammation.
Biochemical and Physiological Effects:
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for many of the symptoms associated with inflammation. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors. 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has also been shown to improve insulin sensitivity, which can help to reduce the risk of developing diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide. One area of research could focus on developing new derivatives of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide with improved pharmacological properties. Additionally, further research could be done to explore the potential anti-cancer and anti-diabetic properties of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide. Finally, research could be done to explore the potential use of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide involves the reaction of 3,4-dichlorophenyl isocyanate with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity.
Propiedades
IUPAC Name |
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO3S/c1-5-10-25-17-9-6-13(19(2,3)4)11-18(17)26(23,24)22-14-7-8-15(20)16(21)12-14/h6-9,11-12,22H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQYKDCRAZIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

